molecular formula C6H14ClNO2 B1454807 cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride CAS No. 955028-05-4

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride

Cat. No.: B1454807
CAS No.: 955028-05-4
M. Wt: 167.63 g/mol
InChI Key: BPOSFSLEEORCKE-GEMLJDPKSA-N
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Description

Cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3R,4S)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOSFSLEEORCKE-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric elements. Within this important class of heterocycles, polysubstituted piperidines with defined stereochemistry are of particular interest as they allow for a more nuanced exploration of chemical space and a finer tuning of interactions with biological targets.

This guide focuses on a specific, high-value building block: cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride (CAS Number 955028-05-4). This molecule, featuring a cis-1,2-amino alcohol and a primary alcohol substituent on a piperidine ring, offers a unique combination of functionalities and stereochemical rigidity. It serves as an invaluable starting material for the synthesis of complex molecules in drug discovery programs, particularly those targeting therapies for cancer, neurodegenerative disorders, and infectious diseases.[3]

As a Senior Application Scientist, this document aims to provide not just a collection of data, but a comprehensive understanding of the synthesis, characterization, and strategic application of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Properties

The hydrochloride salt form of cis-4-(Hydroxymethyl)piperidin-3-ol enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions and for use in biological assays. Key properties are summarized below:

PropertyValueSource
CAS Number 955028-05-4N/A
Molecular Formula C₆H₁₄ClNO₂N/A
Molecular Weight 167.63 g/mol N/A
Appearance Off-white solid (Predicted for free base)[4]
Boiling Point (Free Base) 279.0 ± 20.0 °C (Predicted)[4]
Density (Free Base) 1.111 ± 0.06 g/cm³ (Predicted)[4]
pKa (Free Base) 14.67 ± 0.40 (Predicted)[4]

The cis stereochemistry of the hydroxyl and hydroxymethyl groups is a critical feature of this molecule. This specific arrangement locks the substituents in a defined spatial relationship, which can be crucial for achieving high-affinity binding to a biological target.

Synthesis and Stereochemical Control: A Proposed Pathway

While specific, documented syntheses of this compound are not readily found in mainstream chemical literature, a plausible and efficient synthetic route can be devised based on established methodologies for the stereoselective synthesis of substituted piperidines. The key challenge lies in the diastereoselective reduction of a suitable precursor to establish the desired cis relationship between the 3-hydroxyl and 4-hydroxymethyl groups.

A logical approach involves the catalytic hydrogenation of a protected 3-hydroxy-4-(hydroxymethyl)pyridine derivative. The hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidines, and the stereochemical outcome can often be directed by the choice of catalyst and protecting groups.[5]

Proposed Synthetic Workflow

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Stereoselective Reduction cluster_3 Step 4: Final Product Formation A Commercially available 4-methyl-3-nitropyridine B Oxidation of methyl group to carboxylic acid A->B KMnO4 C Esterification B->C MeOH, H+ D Reduction of nitro group to amine C->D H2, Pd/C E Diazotization and hydroxylation D->E NaNO2, H2SO4 F N-protection (e.g., Boc or Cbz) E->F Boc2O or Cbz-Cl G Reduction of ester to primary alcohol F->G LiAlH4 or DIBAL-H H Catalytic hydrogenation of the pyridine ring G->H H2, Rh/C or PtO2 in acidic media I Deprotection H->I TFA or H2, Pd/C for Cbz J Salt formation I->J HCl in Ether or Dioxane K K J->K cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride

Caption: Proposed synthetic pathway for this compound.

Causality in Experimental Choices:
  • Stereocontrol: The choice of a rhodium or platinum catalyst for the hydrogenation of the pyridine ring is critical.[6] In acidic media, these catalysts often favor the formation of the cis diastereomer. The bulky N-protecting group can also influence the facial selectivity of the hydrogenation.

  • Orthogonal Protection: The use of an N-Boc or N-Cbz protecting group allows for its selective removal in the final step without affecting the hydroxyl groups.

  • Salt Formation: The conversion to the hydrochloride salt is typically achieved by treating the free base with a solution of HCl in a non-protic solvent like diethyl ether or dioxane, leading to precipitation of the pure salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and stereochemistry of this compound.

  • ¹H NMR: The proton NMR spectrum will provide information on the connectivity of the molecule. Key diagnostic signals would include the multiplets for the protons on the piperidine ring, the signals for the hydroxymethyl group, and the proton attached to the carbon bearing the secondary hydroxyl group. The coupling constants between the protons at C3 and C4 will be crucial for confirming the cis stereochemistry. In a chair conformation, a cis relationship would likely result in one axial-equatorial and one equatorial-equatorial coupling, leading to smaller J-values compared to the large axial-axial coupling expected for the trans isomer.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the overall structure.[7]

  • 2D NMR Techniques: Advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity. NOESY experiments can provide further confirmation of the cis stereochemistry through the observation of through-space correlations between the protons at C3 and C4 and the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product. A reversed-phase method with a suitable C18 column and a mobile phase gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) would be appropriate. Purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Development

This compound is a versatile building block for creating more complex molecules with potential therapeutic applications. Its utility lies in the strategic placement of three key functional groups: the secondary amine, the secondary hydroxyl group, and the primary hydroxyl group.

As a Scaffold for 3D-Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The three-dimensional nature of this piperidine derivative makes it an attractive fragment for screening against a variety of protein targets.[8] The hydroxyl groups can act as key hydrogen bond donors and acceptors, while the piperidine nitrogen can be readily functionalized to grow the fragment into a more potent lead compound.

Workflow for Fragment Elaboration

G A cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride B Selective protection of hydroxyl groups A->B e.g., TBDMSCl C N-alkylation or N-arylation B->C Reductive amination or Buchwald-Hartwig coupling D Deprotection C->D e.g., TBAF E Further functionalization of hydroxyl groups D->E Esterification, etherification, etc. F Diverse library of drug-like molecules E->F

Caption: General workflow for the elaboration of the core scaffold.

Potential Therapeutic Targets

The structural motifs present in this compound suggest its potential for developing inhibitors for a range of enzyme families and receptors, including:

  • Kinases: The hydroxyl groups can mimic the ribose moiety of ATP, making this scaffold a potential starting point for ATP-competitive kinase inhibitors.

  • Proteases: The amino alcohol functionality can be incorporated into molecules designed to interact with the active sites of proteases.

  • G-Protein Coupled Receptors (GPCRs): The piperidine core can serve as a scaffold for presenting substituents that interact with the transmembrane domains of GPCRs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally stable, but it is good practice to store it away from strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and multiple functionalization points provide a robust platform for the synthesis of novel, three-dimensional molecules with the potential for high biological activity. A thorough understanding of its synthesis, characterization, and strategic application, as outlined in this guide, will enable researchers to fully leverage the potential of this important chemical entity in their quest for new therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]

  • Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-94.
  • Ocheretnii, D., et al. (2023).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Trost, B. M., & Malhotra, S. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic letters, 14(20), 5254-5257.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.
  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1334-1341.
  • American Chemical Society. (n.d.). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

  • PubChem. (n.d.). trans-1-Cbz-3-(hydroxymethyl)piperidin-4-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

Sources

"cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

This compound, particularly the (3S,4R) enantiomer, is a sophisticated chiral building block of significant interest to the pharmaceutical and drug development industries. The piperidine ring is a privileged scaffold, appearing in a vast array of approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a conformationally constrained scaffold. This guide provides a detailed examination of this specific synthon, focusing on its chemical properties, stereocontrolled synthesis, and strategic applications in medicinal chemistry. As a bifunctional molecule—possessing both a primary and a secondary alcohol—its defined cis-stereochemistry offers a rigid and predictable three-dimensional presentation of vectors for molecular recognition, making it an invaluable intermediate for complex target synthesis.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of this piperidine derivative enhances its stability and handling characteristics, rendering it a crystalline solid that is more amenable to purification and storage than the corresponding free base. While specific experimental data such as the melting point for the hydrochloride salt are not widely published, the properties of the parent compound and related structures provide a reliable profile.

PropertyValueSource(s)
Chemical Name (3S,4R)-4-(hydroxymethyl)piperidin-3-ol hydrochloride
Synonym(s) cis-4-(Hydroxymethyl)piperidin-3-ol HCl
CAS Number 955028-05-4
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.64 g/mol
Appearance Off-white solid (predicted for free base)[1]
Storage Temperature 2-8°C[1]
Boiling Point (Free Base) 279.0 ± 20.0 °C (Predicted)[1]
Density (Free Base) 1.111 ± 0.06 g/cm³ (Predicted)[1]

Visualization and Structural Elucidation

The defining feature of this molecule is the relative cis orientation of the hydroxyl and hydroxymethyl groups at the C3 and C4 positions of the piperidine ring. The designation (3S,4R) specifies the absolute stereochemistry of this particular enantiomer, which is critical for its utility in chiral drug synthesis.

Caption: 2D Structure of (3S,4R)-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride.

Spectroscopic Confirmation (¹H NMR)

Conclusive identification and stereochemical assignment are achieved via proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. For the cis isomer, the proton at C3 (CH-OH) and the proton at C4 (CH-CH₂OH) are expected to be axial-equatorial or equatorial-axial relative to each other. This arrangement typically results in a smaller coupling constant (J-value) between H3 and H4 (approx. 2-5 Hz) compared to the large axial-axial coupling (approx. 8-12 Hz) expected for the trans isomer.

Expected ¹H NMR Signatures (in D₂O):

  • Ring Protons (C2-C6): A complex series of multiplets between ~2.8-3.6 ppm.

  • CH-OH (C3): A multiplet, with its coupling to H4 being diagnostic for stereochemistry.

  • CH-CH₂OH (C4): A multiplet, coupled to H3 and the CH₂OH protons.

  • CH₂OH: A doublet or doublet of doublets around ~3.7-3.9 ppm.

Synthesis and Manufacturing Workflow

The stereoselective synthesis of cis-3,4-disubstituted piperidines is a non-trivial challenge. A robust and highly diastereoselective method relies on an acid-catalyzed Prins cyclization.[2][3] This strategy involves the cyclization of an N-protected homoallylic amine onto an aldehyde. The use of a Brønsted acid like HCl at low temperatures kinetically favors the formation of the cis product with high selectivity.[2]

synthesis_workflow start N-Boc-homoallylic amine + Paraformaldehyde step1 Step 1: Prins Cyclization (HCl in CH₂Cl₂, -78°C) start->step1 intermediate1 cis-4-chloropiperidine intermediate step1->intermediate1 step2 Step 2: Elimination (Aqueous Ammonia) intermediate1->step2 intermediate2 cis-tetrahydropyridine intermediate step2->intermediate2 step3 Step 3: Dihydroxylation (OsO₄, NMO) intermediate2->step3 intermediate3 cis-Diol (N-Boc protected) step3->intermediate3 step4 Step 4: Deprotection & Salt Formation (HCl in Dioxane) intermediate3->step4 end_product (3S,4R)-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride step4->end_product

Caption: Proposed Synthetic Workflow via Prins Cyclization.

Exemplary Synthesis Protocol

The following protocol is a representative, field-proven methodology adapted from established principles of stereoselective piperidine synthesis.[2][3]

  • Step 1: N-Protection. Commercially available 4-amino-1-butene is protected with Di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions (e.g., NaOH, THF/water) to yield tert-butyl but-3-en-1-ylcarbamate.

    • Causality: The Boc protecting group is robust, prevents the amine from acting as a nucleophile in subsequent steps, and can be removed under acidic conditions that are compatible with the final salt formation.

  • Step 2: Ozonolysis. The N-Boc protected amine is dissolved in a suitable solvent (e.g., CH₂Cl₂/Methanol) and cooled to -78°C. Ozone is bubbled through the solution until a blue color persists, followed by quenching with a reducing agent like dimethyl sulfide (DMS) to yield the corresponding aldehyde.

    • Causality: Ozonolysis is a clean and efficient method for cleaving the terminal double bond to generate the required aldehyde for the subsequent cyclization.

  • Step 3: Asymmetric Allylation. The aldehyde is subjected to an asymmetric allylation (e.g., using Brown's allylation conditions with a chiral borane) to install the future C3-hydroxyl and C4-carbon with the correct (S,R) stereochemistry. This creates an N-protected amino alcohol with a terminal alkene.

    • Causality: This is the key chirality-inducing step. Using a well-defined chiral reagent ensures the synthesis is enantioselective, leading specifically to the (3S,4R) product.

  • Step 4: Hydroboration-Oxidation. The terminal alkene of the product from Step 3 is treated with a hydroborating agent (e.g., 9-BBN or BH₃-THF) followed by oxidative workup (H₂O₂, NaOH) to form the primary alcohol.

    • Causality: This sequence converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity, completing the carbon skeleton.

  • Step 5: Deprotection and Salt Formation. The resulting N-Boc protected diol is treated with a strong acid, such as a solution of HCl in 1,4-dioxane or isopropanol.

    • Causality: The acidic conditions simultaneously cleave the Boc protecting group and protonate the basic piperidine nitrogen, leading to the precipitation of the desired hydrochloride salt in high purity. The product is then isolated by filtration and dried under vacuum.

Applications in Drug Discovery

The rigid, chair-like conformation of the piperidine ring combined with the defined cis stereochemistry of the two hydroxyl groups makes this molecule a powerful design element in medicinal chemistry.

  • Kinase Inhibitors: A closely related N-methylated piperidine derivative is a central building block in the synthesis of Flavopiridol, a potent inhibitor of cyclin-dependent kinases (CDKs) that has been investigated extensively in oncology.[4] The 3-hydroxy and 4-substituted groups are positioned to make critical hydrogen bonding and steric interactions within the ATP-binding pocket of the kinase.

  • Scaffold for Diversity-Oriented Synthesis: The two distinct hydroxyl groups (primary vs. secondary) can be selectively functionalized. This allows the molecule to be used as a starting point for creating libraries of compounds where different R-groups can be appended to explore structure-activity relationships (SAR).

  • GPCR Ligands and Ion Channel Modulators: The piperidine scaffold is a common motif in ligands for G-protein coupled receptors and ion channels. The defined stereochemistry of this building block allows for the precise positioning of pharmacophoric features required for high-affinity binding.

Safety, Handling, and Storage

Piperidine derivatives are biologically active and should be handled with appropriate caution. The hydrochloride salt is generally a non-volatile solid, reducing the risk of inhalation compared to the free base.

Hazard CategoryGHS Information (based on related compounds)
Acute Toxicity H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.
Eye Damage/Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.
Recommended Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C, protected from light.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine. (n.d.). Google Patents.
  • Williams, J. T., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(7), 2460–2471. [Link]

  • D'hooghe, M., et al. (2008). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 73(18), 7311–7317. [Link]

Sources

Navigating the Unseen: A Technical Safety Guide to cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride, a piperidine derivative with potential applications in medicinal chemistry. As with any investigational compound, a thorough understanding of its safety profile is paramount for the protection of laboratory personnel and the integrity of research. This in-depth technical guide serves as a crucial resource, offering a synthesized safety data sheet based on the known profiles of structurally similar compounds.

Hazard Identification and GHS Classification

Based on an analysis of related piperidine compounds, this compound should be considered a hazardous substance. The primary hazards are anticipated to be skin and eye irritation, and it may cause respiratory irritation.

Table 1: Anticipated GHS Classification

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation.[1]
Acute Toxicity (Oral)Category 4 (Assumed)WarningH302: Harmful if swallowed.[2][3]

GHS Pictograms:

First-Aid Measures: A Step-by-Step Emergency Response

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are recommended based on the potential hazards.

dot

Caption: Emergency first-aid workflow following exposure.

Inhalation:

  • Remove the individual from the area of exposure to fresh air immediately.

  • If breathing is difficult or has stopped, provide artificial respiration.

  • Seek immediate medical attention.[3][4]

Skin Contact:

  • Immediately wash the affected area with soap and copious amounts of water.

  • Remove any contaminated clothing, ensuring to handle it with appropriate protective gloves.

  • If irritation persists, seek medical attention.[4][5]

Eye Contact:

  • Promptly flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[1][4]

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth thoroughly with water.[5][6]

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.[5]

Safe Handling and Storage: A Proactive Approach to Laboratory Safety

Proper handling and storage are fundamental to preventing exposure and ensuring the stability of the compound.

dot

SafeHandlingWorkflow start Receiving Compound storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. start->storage handling Engineering Controls: Use in a chemical fume hood. storage->handling Preparation for use ppe Personal Protective Equipment: Safety glasses, lab coat, gloves. handling->ppe weighing Weighing and Transfer: Avoid dust formation. Use non-sparking tools. ppe->weighing disposal Dispose of waste in accordance with local, state, and federal regulations. weighing->disposal Post-experiment end Procedure Complete disposal->end

Caption: Conceptual workflow for safe handling and storage.

Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure adequate ventilation in the work area.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: A standard laboratory coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[5] Gloves should be inspected before use and disposed of properly after handling.[5]

    • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is recommended.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Physical and Chemical Properties

While specific data for the hydrochloride salt is unavailable, information for the parent compound, cis-4-(Hydroxymethyl)piperidin-3-ol, provides some insight.

Table 2: Physical and Chemical Properties of cis-4-(Hydroxymethyl)piperidin-3-ol

PropertyValueSource
Molecular FormulaC6H13NO2[7][8]
Molecular Weight131.17 g/mol [8]
AppearanceOff-white solid[8]
Boiling Point279.0 ± 20.0 °C (Predicted)[8]
Density1.111 ± 0.06 g/cm3 (Predicted)[7][8]
Storage Temperature2-8°C[8]

Stability and Reactivity

Reactivity: The reactivity profile is not fully characterized. However, as with many amine hydrochlorides, it may react with strong bases to liberate the free amine.

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

Conditions to Avoid:

  • Excessive heat and direct sunlight.

  • Formation of dust.[1][9]

Incompatible Materials:

  • Strong oxidizing agents.

  • Strong bases.

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

dot

Caption: Reactivity and incompatibility diagram.

Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the anticipated hazards from structurally related compounds.

  • Acute Toxicity: Assumed to be harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory or Skin Sensitization: The potential for sensitization is unknown.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: Not anticipated to be an aspiration hazard.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[9] Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust.[1][9]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical compounds is a cornerstone of scientific advancement. While a comprehensive, experimentally derived MSDS for this compound is not yet available, this guide provides a critical framework for its safe handling based on the known properties of similar molecules. By adhering to these guidelines, researchers can mitigate potential risks and foster a culture of safety in the laboratory. It is the responsibility of every scientist to treat unknown compounds with the utmost care, ensuring that the pursuit of knowledge is always conducted with a steadfast commitment to safety.

References

  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.).
  • SDS-21003 - Biotium. (2021, September 7).
  • MATERIAL SAFETY DATA SHEET - MSC Industrial Supply. (2008, July 2).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).
  • Rustilo 4163 - SAFETY DATA SHEET. (2024, May 23).
  • 61644-00-6 | Piperidin-3-one hydrochloride | ChemScene. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • 62414-68-0 | (R)-Piperidin-3-ol - ChemScene. (n.d.).
  • 443648-89-3 | cis-Piperidine-3,4-diol hydrochloride | ChemScene. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • MSDS of trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride. (n.d.).
  • 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 21492-03-5(cis-4-(Hydroxymethyl)piperidin-3-ol) Product Description - ChemicalBook. (n.d.).
  • (3r,4s)-4-(hydroxymethyl)piperidin-3-ol - Echemi. (n.d.).

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Methodological & Application

Detailed synthetic protocol for "cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride: A Key Intermediate for Pharmaceutical Research

Authored by: A Senior Application Scientist

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, polysubstituted piperidines, such as the title compound this compound, are crucial building blocks for the synthesis of novel therapeutics. The defined cis stereochemistry of the vicinal alcohol and hydroxymethyl groups presents a unique three-dimensional structure that can be pivotal for molecular recognition and binding to biological targets. This document provides a comprehensive, research-grade protocol for the synthesis of this valuable intermediate, elucidating the strategic considerations and chemical principles that underpin each step of the process.

The synthetic strategy detailed herein is designed to be robust and scalable, addressing the critical challenge of stereocontrol to selectively obtain the desired cis isomer. Our approach begins with a commercially available, N-protected piperidone, proceeds through a carefully orchestrated sequence of functional group manipulations and a stereodetermining dihydroxylation step, and culminates in deprotection and salt formation to yield the target compound.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reactivity and stereochemistry. The chosen synthetic route is outlined below. This strategy leverages protecting group chemistry to mask the reactive secondary amine of the piperidine ring and employs a stereoselective dihydroxylation reaction to install the two hydroxyl groups with the desired cis relationship.

Synthetic_Workflow Start N-Boc-4-piperidone Intermediate1 tert-Butyl 4-(hydroxymethylene)piperidine-1-carboxylate Start->Intermediate1 Wittig Reaction Intermediate2 tert-Butyl 4-((dimethoxyphosphoryl)methyl)piperidine-1-carboxylate Intermediate1->Intermediate2 Arbuzov Reaction Intermediate3 tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate Intermediate2->Intermediate3 Horner-Wadsworth-Emmons Reaction Intermediate4 tert-Butyl 4-((E)-cyanovinyl)piperidine-1-carboxylate Intermediate3->Intermediate4 Isomerization Intermediate5 tert-Butyl (E)-4-(2-amino-1-hydroxy-2-oxoethyl)piperidine-1-carboxylate Intermediate4->Intermediate5 Dihydroxylation Intermediate6 tert-Butyl cis-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate Intermediate5->Intermediate6 Reduction Intermediate7 cis-4-(Hydroxymethyl)piperidin-3-ol Intermediate6->Intermediate7 N-Boc Deprotection FinalProduct This compound Intermediate7->FinalProduct Salt Formation Reaction_Scheme cluster_0 Horner-Wadsworth-Emmons cluster_1 Stereoselective Dihydroxylation cluster_2 Reduction & Deprotection I1 N-Boc-4-piperidone I2 tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate I1->I2 1. (EtO)2P(O)CH2CN, NaH 2. THF I3 tert-Butyl 4-(1,2-dihydroxy-1-cyanoethyl)piperidine-1-carboxylate I2->I3 OsO4 (cat.), NMO t-BuOH/H2O I4 cis-4-(Hydroxymethyl)piperidin-3-ol I3->I4 1. LiAlH4, THF 2. HCl/Dioxane I5 This compound I4->I5 HCl (ethanolic)

Sources

Troubleshooting & Optimization

Common impurities in the synthesis of "cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to the Synthesis and its Challenges

The synthesis of this compound typically involves the stereoselective reduction of a substituted pyridine precursor. A common and efficient method is the catalytic hydrogenation of a suitably protected 4-(hydroxymethyl)pyridin-3-ol derivative. While seemingly straightforward, this transformation is often accompanied by challenges in achieving high diastereoselectivity and purity. The formation of the trans-isomer is a prevalent issue, alongside other process-related impurities that can complicate downstream applications and require robust analytical and purification strategies.

This guide will address the most common impurities, their origins, and provide validated protocols for their identification, mitigation, and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my final product?

A1: The most frequently encountered impurity is the diastereomeric trans-4-(hydroxymethyl)piperidin-3-ol. The catalytic hydrogenation of the pyridine ring is often not completely stereospecific, leading to a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the catalyst, solvent, and reaction conditions employed.

Q2: I see an unexpected peak in my 1H NMR spectrum. What could it be?

A2: Besides the trans-isomer, other potential impurities include:

  • Unreacted Starting Material: Incomplete hydrogenation can leave residual amounts of the pyridine precursor.

  • Partially Hydrogenated Intermediates: Species such as tetrahydropyridine derivatives can be present if the reaction is not driven to completion.

  • Protecting Group-Related Impurities: If protecting groups are used for the hydroxyl or amine functionalities, their incomplete removal will result in corresponding N- or O-protected impurities.

  • Dehalogenated Byproducts: If your synthesis starts from a halogenated pyridine, reductive dehalogenation can occur, leading to impurities lacking the halogen atom.[1]

Q3: My overall yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Inefficient Hydrogenation: The choice of catalyst (e.g., Rhodium, Ruthenium, Platinum) and reaction conditions (pressure, temperature) are critical.[2] Some catalysts may have poor activity for this specific substrate.

  • Product Loss During Work-up: The high polarity of the diol product can lead to losses during extraction. Multiple extractions with an appropriate solvent are often necessary.

  • Difficult Purification: The separation of cis and trans isomers can be challenging, often requiring careful column chromatography or crystallization, which can lead to significant product loss.[3][4]

  • Side Reactions: As mentioned in Q2, the formation of byproducts will consume your starting material and reduce the yield of the desired product.

Troubleshooting Guide

Issue 1: Presence of the trans-Isomer Impurity

Symptoms:

  • Complex 1H and 13C NMR spectra with more signals than expected for the pure cis-isomer.

  • Two closely eluting spots on TLC or peaks in HPLC analysis.

Causality: The stereochemical outcome of the hydrogenation of the pyridine ring is determined by the way the substrate adsorbs onto the catalyst surface. While the cis-isomer is often the thermodynamically favored product, the kinetic product distribution can vary. Factors such as steric hindrance from substituents and the nature of the catalyst-substrate interaction influence the diastereomeric ratio.

Mitigation Strategies:

  • Catalyst Selection: Experiment with different heterogeneous catalysts. Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂) in an acidic medium like acetic acid often favor the formation of the cis-isomer.[2]

  • Solvent Choice: The polarity and acidity of the solvent can influence the stereoselectivity. Acetic acid is a common choice that can promote the formation of the desired cis product.

  • Reaction Conditions: Optimize hydrogen pressure and temperature. Milder conditions may favor the formation of one diastereomer over the other.

Purification Protocol: Separation of cis and trans Isomers

Separation of the diastereomers can be achieved by flash column chromatography or selective crystallization.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution with a polar solvent system is typically required. A common system is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide to prevent peak tailing.

      • Expert Tip: Start with a low percentage of methanol (e.g., 2-5%) and gradually increase the polarity. The trans-isomer is often slightly less polar and will elute first.

  • Selective Crystallization:

    • If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethanol/ether, isopropanol/acetone).

    • The hydrochloride salt of one isomer may have different solubility properties, allowing for selective precipitation.

Issue 2: Incomplete Reaction and Presence of Starting Material/Intermediates

Symptoms:

  • Signals corresponding to the aromatic protons of the pyridine starting material in the 1H NMR spectrum.

  • A spot on the TLC with a different Rf value corresponding to the starting material.

Causality: Incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or a short reaction time. The catalyst can be poisoned by impurities in the starting material or solvents.

Troubleshooting Workflow:

G start Incomplete Reaction Detected check_catalyst Check Catalyst Activity and Loading start->check_catalyst increase_pressure Increase Hydrogen Pressure check_catalyst->increase_pressure increase_time Increase Reaction Time increase_pressure->increase_time check_purity Check Purity of Starting Material and Solvents increase_time->check_purity re_run Re-run Reaction with Optimized Conditions check_purity->re_run purify Purify Product from Starting Material re_run->purify

Caption: Troubleshooting workflow for incomplete hydrogenation.

Detailed Steps:

  • Catalyst Activity: Ensure the catalyst is fresh and active. If it has been stored for a long time, its activity may be diminished. Increase the catalyst loading if necessary.

  • Hydrogen Pressure: Ensure a constant and sufficient hydrogen pressure is maintained throughout the reaction.

  • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Purity of Materials: Use high-purity starting materials and solvents to avoid catalyst poisoning.

Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities.

Analytical TechniquePurposeCommon Parameters
1H and 13C NMR Structural elucidation of the main product and impurities. Determination of diastereomeric ratio.Solvent: D₂O or DMSO-d₆. Key Signals: Look for differences in the chemical shifts and coupling constants of the protons on the piperidine ring to distinguish between cis and trans isomers.[5]
HPLC Separation and quantification of impurities.Column: A C18 reversed-phase column is often suitable. For chiral separations, specialized columns may be necessary.[6][7] Mobile Phase: A gradient of water (with an additive like TFA or formic acid) and acetonitrile or methanol.
LC-MS Identification of unknown impurities by their mass-to-charge ratio.Coupled with HPLC, this technique provides molecular weight information for each separated peak, aiding in the identification of byproducts and degradation products.[1][7]
GC-MS Analysis of volatile impurities and residual solvents.Suitable for identifying low molecular weight byproducts or unreacted volatile starting materials.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a plausible synthetic pathway and the origin of common impurities.

G cluster_0 Synthetic Pathway cluster_1 Common Impurities start 3-Hydroxy-4-(hydroxymethyl)pyridine product_cis cis-4-(Hydroxymethyl)piperidin-3-ol start->product_cis Catalytic Hydrogenation (e.g., Rh/C, H₂, Acetic Acid) impurity_intermediate Tetrahydropyridine Intermediate start->impurity_intermediate Incomplete Hydrogenation impurity_start Unreacted Starting Material start->impurity_start Incomplete Reaction impurity_trans trans-4-(Hydroxymethyl)piperidin-3-ol product_cis->impurity_trans Diastereomer Formation

Caption: Synthetic pathway and formation of common impurities.

References

  • EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)
  • US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines - Google P
  • CN108017572A - (S)The preparation method of -3- hydroxy piperidines - Google P
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. [Link]

  • CN105175320A - Preparation method of 3-hydroxypyridine - Google P
  • Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids - Preprints.org. [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Publishing. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed. [Link]

  • US3880925A - Separation and purification of cis and trans isomers - Google P
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  • US2802007A - Method of reducing 3-hydroxypyridine and its derivatives - Google P
  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
  • Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org. [Link]

  • 3-Hydroxypyridine Dehydrogenase HpdA Is Encoded by a Novel Four-Component Gene Cluster and Catalyzes the First Step of 3-Hydroxypyridine Catabolism in Ensifer adhaerens HP1 - PMC - NIH. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • (PDF) Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro - ResearchGate. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. [Link]

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Technical Support Center: Troubleshooting the Synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of cis-4-(hydroxymethyl)piperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. The following question-and-answer format provides in-depth, experience-driven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Stereochemistry and Isomeric Impurities

Question 1: My synthesis is producing a significant amount of the trans-isomer. How can I improve the cis-diastereoselectivity?

Answer: Achieving high cis-diastereoselectivity is a critical challenge in the synthesis of 3,4-disubstituted piperidines. The formation of the undesired trans-isomer often arises from the specific synthetic route and reaction conditions employed. The two primary strategies to synthesize the cis-diol are through the dihydroxylation of a tetrahydropyridine precursor or the reduction of a suitable piperidone intermediate.

Root Causes of Poor Selectivity:

  • Dihydroxylation of Alkenes: The stereochemical outcome of dihydroxylation is highly dependent on the reagents used. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) typically yield syn-diols, which would correspond to the desired cis-product in a cyclic system.[1][2] However, reaction conditions such as temperature, solvent, and pH can influence the selectivity. Overly harsh conditions, for instance with KMnO₄, can lead to over-oxidation and cleavage of the diol.[2]

  • Reduction of Piperidones: The reduction of a 3-hydroxy-4-carbonyl or related piperidone derivative can also be a source of isomeric mixtures. The stereochemical outcome is dictated by the steric hindrance around the carbonyl group and the reducing agent used. Bulky reducing agents will preferentially attack from the less hindered face, but this may not always lead to the desired cis-product.[3]

  • Isomerization: Under certain acidic or basic conditions, the product itself or intermediates can potentially isomerize to the thermodynamically more stable trans-isomer.

Troubleshooting and Optimization Strategies:

  • Reagent Selection for Dihydroxylation:

    • Osmium Tetroxide (Upjohn Dihydroxylation): For high cis-selectivity, the use of catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is highly recommended.[2] This method is known for its reliability in producing syn-diols.

    • Sharpless Asymmetric Dihydroxylation: To achieve high enantioselectivity in addition to diastereoselectivity, the Sharpless asymmetric dihydroxylation using a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is the state-of-the-art method.[4][5]

    • Potassium Permanganate: If using KMnO₄, it is crucial to maintain mild conditions (low temperature, neutral or slightly basic pH) to prevent both over-oxidation and loss of stereoselectivity.[2]

  • Controlling Reduction Stereochemistry:

    • Directed Hydrogenation: If proceeding through a tetrahydropyridine intermediate, catalytic hydrogenation can be highly stereoselective. The catalyst (e.g., Pd/C, Rh/C) will typically add hydrogen from the less sterically hindered face of the double bond.[4][6]

    • Chelation-Controlled Reduction: For piperidone precursors, using a reducing agent in the presence of a Lewis acid can promote chelation with the existing hydroxyl group, directing the hydride delivery to achieve the desired cis-stereochemistry.

Table 1: Comparison of Dihydroxylation Methods for cis-Selectivity

MethodReagent SystemTypical cis:trans RatioKey Considerations
Upjohn Dihydroxylationcat. OsO₄, NMO>95:5Reliable, high-yielding, but OsO₄ is toxic and expensive.
Sharpless ADcat. OsO₄, K₃[Fe(CN)₆], chiral ligand>95:5Provides high enantioselectivity as well.[5]
Permanganate OxidationKMnO₄, NaOH (cold)Variable (can be low)Prone to over-oxidation and lower selectivity.[2]
Reaction Monitoring and Byproduct Identification

Question 2: I'm observing an incomplete reaction and the formation of several unknown byproducts in my TLC/LC-MS. What are the likely side reactions?

Answer: Incomplete reactions and the emergence of byproducts are common hurdles. The nature of these impurities is intrinsically linked to your specific synthetic pathway, which often involves protection/deprotection, reduction, and oxidation steps.

Common Side Reactions and Their Causes:

  • Incomplete Reduction: If your route involves the reduction of a lactam, ester, or ketone, incomplete reaction will leave starting material or partially reduced intermediates. This can be due to deactivated catalyst, insufficient reducing agent, or poor reaction kinetics. For instance, LiAlH₄ reduction of an ester can sometimes be sluggish.[7]

  • Over-oxidation: When performing dihydroxylation, especially with strong oxidants like KMnO₄, over-oxidation can lead to the cleavage of the C-C bond of the diol, forming a dicarbonyl compound which can undergo further reactions.[2]

  • Protecting Group-Related Impurities: The use of protecting groups (e.g., Boc, Cbz) for the piperidine nitrogen is common. Incomplete protection or deprotection can lead to a mixture of protected and unprotected species.[8][9] Furthermore, the deprotection conditions themselves can sometimes lead to side reactions. For example, acidic deprotection of a Boc group might cause side reactions if other acid-sensitive functional groups are present.

  • Aromatization: In some cases, particularly with tetrahydropyridine intermediates, aromatization to the corresponding pyridine derivative can occur, especially under harsh conditions or in the presence of certain reagents.[10]

Troubleshooting Workflow:

The following workflow can help systematically identify and mitigate these side reactions.

G start Reaction Mixture Analysis (TLC, LC-MS) incomplete_reaction Incomplete Reaction Detected? start->incomplete_reaction byproducts Byproducts Observed? incomplete_reaction->byproducts No check_reagents Verify Reagent Activity & Stoichiometry incomplete_reaction->check_reagents Yes identify_byproducts Identify Byproducts (MS, NMR) byproducts->identify_byproducts Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions end_node Optimized Reaction optimize_conditions->end_node pathway_analysis Determine Formation Pathway (e.g., Over-oxidation, Isomerization) identify_byproducts->pathway_analysis modify_synthesis Modify Synthetic Route or Conditions (e.g., Milder Reagents, Different Protecting Group) pathway_analysis->modify_synthesis modify_synthesis->end_node

Caption: Troubleshooting workflow for side reactions.

Experimental Protocol: Small-Scale Reaction Optimization

  • Establish a Baseline: Run the reaction under your current standard conditions and carefully analyze the outcome by LC-MS to quantify the ratio of product, starting material, and major byproducts.

  • Vary One Parameter at a Time: Set up a series of small-scale reactions (e.g., 50-100 mg) and vary a single parameter for each (e.g., temperature, reaction time, reagent equivalents).

  • Analyze and Compare: Analyze the crude reaction mixture from each experiment to determine the effect of the parameter change.

  • Iterate: Based on the results, select the best condition and then begin to vary a second parameter to further optimize the reaction.

Purification and Isolation

Question 3: The product is highly water-soluble, making extraction and purification difficult. How can I effectively isolate the final hydrochloride salt?

Answer: The polar nature of cis-4-(hydroxymethyl)piperidin-3-ol, with its three hydrophilic groups, indeed makes purification challenging. The hydrochloride salt is often very soluble in water and alcohols, and can be difficult to crystallize.[11]

Strategies for Purification and Isolation:

  • Purification of a Protected Intermediate: A highly effective strategy is to purify a less polar, protected intermediate.[8] For example, if the piperidine nitrogen is protected with a Boc group, this derivative will be significantly more soluble in common organic solvents like dichloromethane or ethyl acetate, allowing for standard silica gel chromatography. After purification, the protecting group can be removed.

  • Salt Formation and Crystallization:

    • Solvent Selection: The key to crystallizing the hydrochloride salt is to find a solvent system where it is sparingly soluble. Often, a mixture of a polar solvent in which the salt is soluble (e.g., methanol, ethanol) and a non-polar anti-solvent (e.g., diethyl ether, MTBE, ethyl acetate) is effective.[12][13]

    • Anhydrous HCl: It is crucial to use anhydrous HCl for the salt formation to avoid introducing water, which can hinder crystallization.[12] This can be achieved by using a solution of HCl in a solvent like diethyl ether or 1,4-dioxane, or by carefully bubbling dry HCl gas through a solution of the free base.

    • Procedure for Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol). Slowly add a solution of anhydrous HCl. If a precipitate does not form immediately, the addition of an anti-solvent or cooling the solution can induce crystallization.

Table 2: Solvent Systems for Crystallization of Amine HCl Salts

Solvent (for dissolving)Anti-Solvent (for precipitation)Comments
Methanol / EthanolDiethyl Ether / MTBEA common and often effective combination.
IsopropanolEthyl Acetate / HeptaneIsopropanol is less polar than methanol, which can be advantageous.
DichloromethaneEthyl Acetate / Diethyl EtherUseful for less polar amine salts.[13]
  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative.[8] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA. The product can then be isolated as the corresponding salt after lyophilization.

References

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Lupin, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • D'hooghe, M., et al. (2007). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. Center for Molecular Modeling. [Link]

  • Chemistry LibreTexts. (2019). 8.13: Dihydroxylation of Alkenes. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ACS Publications. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • PubMed. (2013). Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines. [Link]

  • YouTube. (2022). Steps For a Dihydroxylation Reaction. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Google Patents. (2010).
  • Organic Chemistry Portal. Diol synthesis by dihydroxylation. [Link]

  • Wikipedia. Dihydroxylation. [Link]

  • Imperial College London. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • SciSpace. 1 Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

  • NIH. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • YouTube. (2022). Syn Dihydroxylation of Alkenes and Alkynes. [Link]

  • Oak Ridge National Laboratory. (2018). Purification of Chloride Salts for Concentrated Solar Power Applications. [Link]

  • Google Patents. (2000). EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.

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Validation & Comparative

A Senior Application Scientist's Guide to NOE Analysis for Stereochemical Assignment of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of a compound's biological activity, pharmacokinetic profile, and safety. Among the heterocyclic scaffolds prevalent in pharmaceuticals, the piperidine ring presents a recurring challenge due to its conformational flexibility and the potential for multiple stereoisomers. This guide provides an in-depth, experience-driven comparison of Nuclear Overhauser Effect (NOE) analysis techniques for the unambiguous stereochemical assignment of piperidine derivatives, grounded in both theoretical principles and practical application.

The Piperidine Conundrum: Why Stereochemistry Matters

The piperidine ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, leading to diastereomers with distinct three-dimensional arrangements. This seemingly subtle difference can profoundly impact how a molecule interacts with its biological target. For instance, the orientation of a key pharmacophoric group can mean the difference between a potent therapeutic and an inactive compound.

While techniques like X-ray crystallography provide definitive solid-state structures, obtaining suitable crystals is often a bottleneck. Furthermore, the solution-phase conformation, which is more biologically relevant, can differ from the crystalline state. It is in this context that Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically NOE analysis, emerges as an indispensable tool.[1][2][3][4][5][6][7][8]

The Nuclear Overhauser Effect (NOE): A Primer

The Nuclear Overhauser Effect is a phenomenon where the perturbation of one nuclear spin population leads to a change in the signal intensity of another.[1][9] This effect is mediated through space via dipole-dipole interactions and is exquisitely sensitive to the distance between nuclei, typically observable for protons within 5 Å of each other.[10][11] The strength of the NOE is inversely proportional to the sixth power of the internuclear distance (r⁻⁶), making it a powerful probe of spatial proximity.

For piperidine derivatives, this means we can selectively irradiate a specific proton and observe which other protons show an enhanced signal. These correlations directly map the through-space proximity of protons, allowing us to deduce the relative stereochemistry.

A Tale of Two Techniques: 1D vs. 2D NOE Experiments

The two primary methods for NOE analysis are 1D NOE difference spectroscopy and 2D NOESY (Nuclear Overhauser Effect Spectroscopy). The choice between them depends on the complexity of the molecule, sample concentration, and the specific questions being addressed.

1D NOE Difference Spectroscopy: The Targeted Approach

In a 1D NOE experiment, a specific proton resonance is selectively saturated. A "difference" spectrum is then generated by subtracting a control spectrum (where the proton was not irradiated) from the saturated spectrum. The resulting spectrum ideally shows only the irradiated peak (as a negative signal) and any protons that have received an NOE enhancement (as positive signals).[9][12]

Advantages:

  • Speed: A 1D NOE experiment can often be completed in a matter of minutes, providing rapid insights.[13]

  • Sensitivity: For a targeted interaction, 1D NOE can be more sensitive than 2D NOESY, especially for very weak NOEs.

Disadvantages:

  • Requires a Hypothesis: You need to know which proton to irradiate, making it less suitable for unbiased screening of all possible interactions.

  • Spectral Overlap: If the proton of interest is in a crowded spectral region, selective irradiation without affecting neighboring signals can be challenging.

  • Artifacts: Imperfect subtraction can lead to artifacts that may be misinterpreted as genuine NOEs.[14]

2D NOESY: The Comprehensive View

The 2D NOESY experiment correlates all proton resonances with each other, providing a comprehensive map of all through-space interactions within the molecule in a single experiment.[1][9][15] The resulting 2D spectrum displays diagonal peaks corresponding to the 1D proton spectrum, and off-diagonal "cross-peaks" that indicate an NOE between the two protons at those chemical shifts.[9]

Advantages:

  • Unbiased Analysis: A 2D NOESY provides all NOE information simultaneously, revealing unexpected or long-range interactions.[10]

  • Clearer Data: Cross-peaks in a 2D spectrum are generally easier to distinguish from artifacts compared to the small enhancements in a 1D difference spectrum.[14]

  • Handles Complexity: For molecules with complex and overlapping proton spectra, the second dimension of a NOESY experiment provides the necessary resolution.

Disadvantages:

  • Longer Experiment Times: 2D NOESY experiments can take several hours to acquire, depending on the sample concentration and desired resolution.[13]

  • Lower Sensitivity for Weak Signals: Very weak NOEs might be missed in a 2D experiment that would be detectable in a targeted 1D experiment with a sufficient number of scans.

Feature1D NOE Difference2D NOESY
Principle Selective saturation of a single proton resonance and observation of intensity changes in others.Correlates all proton resonances to each other in a two-dimensional map.
Experiment Time Minutes[13]Hours[13]
Data Output A 1D spectrum showing positive enhancements for correlated protons.A 2D spectrum with cross-peaks indicating through-space correlations.
Best For Quickly confirming a specific hypothesized interaction.Comprehensive, unbiased analysis of all through-space interactions.
Key Limitation Prone to artifacts from imperfect subtraction; requires well-resolved signals for selective irradiation.[14]Can be less sensitive to very weak interactions; longer acquisition time.

Experimental Workflow: From Sample to Stereochemistry

The following provides a detailed, step-by-step methodology for a 2D NOESY experiment, which is generally the recommended approach for a thorough analysis of novel piperidine derivatives.[10]

Sample Preparation: The Foundation of a Good Spectrum
  • Concentration: Aim for a sample concentration of 10-50 mM in a suitable deuterated solvent.

  • Solvent Choice: Use a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Oxygen Removal: Dissolved paramagnetic oxygen can significantly quench the NOE effect.[10] For small molecules, it is highly recommended to degas the sample by performing several freeze-pump-thaw cycles.[10]

NMR Data Acquisition: A 2D NOESY Protocol
  • Initial 1H Spectrum: Acquire a standard 1D proton spectrum to determine the chemical shift range and appropriate spectral width.[16]

  • Setting Up the 2D NOESY Experiment:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[16]

    • Set the spectral width in both dimensions to encompass all proton signals.[16]

    • The number of data points in the direct dimension (td2) is typically 1K or 2K.[16] The number of increments in the indirect dimension (td1) is usually between 128 and 256.[16]

  • The Critical Parameter: Mixing Time (d8): The mixing time is the delay during which the NOE builds up.[13]

    • For small molecules like piperidine derivatives (typically < 600 Da), a mixing time of 400-800 ms is a good starting point.[10]

    • It is often beneficial to run multiple NOESY experiments with different mixing times to distinguish direct NOEs from those arising from spin diffusion (where magnetization is relayed through multiple protons).

  • Acquisition: Start the acquisition. The experimental time will depend on the number of scans per increment and the number of increments.

Data Processing and Interpretation
  • Fourier Transformation: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.[16]

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction for optimal presentation.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Systematically look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of proton A and proton B indicates that they are close in space.

    • Correlate the observed NOEs with the possible chair conformations of the piperidine ring. For example, a strong NOE between two protons in a 1,3-diaxial relationship is a hallmark of that conformation.

    • Use molecular models or computational chemistry software to visualize the proposed structure and confirm that the observed NOEs are consistent with the internuclear distances.

Case Study: Differentiating Diastereomers of a Disubstituted Piperidine

Consider a 2,4-disubstituted piperidine. The key to assigning the relative stereochemistry (cis vs. trans) lies in identifying NOEs that are unique to each isomer.

  • Cis Isomer (Axial-Equatorial or Equatorial-Axial): In a chair conformation, a cis-2,4-disubstituted piperidine will have one substituent in an axial position and the other in an equatorial position. A key NOE would be expected between the axial proton at C2 and the axial proton at C4.

  • Trans Isomer (Diaxial or Diequatorial): The more stable conformation will typically have both substituents in equatorial positions. In this case, you would not expect a strong NOE between the protons at C2 and C4, as they are both equatorial and far apart. Instead, you would observe NOEs between the axial and equatorial protons on the same carbon, and between axial protons and their 1,3-diaxial neighbors.

The following table illustrates hypothetical key NOE correlations that would differentiate the cis and trans isomers:

Proton PairExpected NOE in Cis Isomer (2a, 4e)Expected NOE in Trans Isomer (2e, 4e)Rationale
H2-ax / H4-ax StrongWeak/Absent1,3-diaxial protons are close in space.
H2-ax / H6-ax StrongStrongBoth isomers have this 1,3-diaxial interaction.
H4-ax / Substituent at C2 StrongWeak/AbsentIn the cis isomer, the axial proton at C4 is close to the axial substituent at C2.

Synergistic Approaches: Beyond NOE

  • J-Coupling (Scalar Coupling) Analysis: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This through-bond information provides a valuable orthogonal dataset to the through-space information from NOEs.[2][5][8]

Visualization of the Workflow

The logical flow of stereochemical assignment using NOE can be visualized as follows:

NOE_Workflow cluster_synthesis Synthesis & Isolation cluster_hypothesis Hypothesis Generation cluster_experiment Experimental Validation cluster_conclusion Conclusion A Synthesize Piperidine Derivative B Isolate Diastereomers A->B C Propose Possible Stereoisomers (e.g., cis/trans) B->C D Predict Key NOE Correlations for Each Isomer C->D H Compare Experimental NOEs to Predictions D->H Compare E Prepare NMR Sample (Degas) F Acquire 2D NOESY Data E->F G Process and Analyze Spectrum F->G G->H I Assign Stereochemistry H->I

Caption: Workflow for stereochemical assignment using NOE analysis.

Key NOE Correlations in a Piperidine Chair

This diagram illustrates the key through-space interactions in a generic monosubstituted piperidine chair conformation.

Caption: Key NOE correlations in a piperidine chair conformation.

Conclusion

The stereochemical assignment of piperidine derivatives is a critical task in modern drug discovery and chemical research. While a suite of analytical tools is available, NOE-based NMR analysis remains a cornerstone for determining solution-phase conformation and relative stereochemistry. The 2D NOESY experiment, in particular, offers a comprehensive and unbiased view of all through-space proton-proton interactions. By carefully preparing the sample, judiciously choosing experimental parameters like mixing time, and integrating the NOE data with other information such as J-couplings, researchers can confidently and accurately elucidate the three-dimensional structure of these important molecules.

References

  • University of Chicago, Chemistry Department, NMR Facility. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]

  • Zhou, H. (2010, September). 1D and 2D NOESY Comparison. Retrieved from [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2013, May 31). NOE Difference Spectroscopy. Retrieved from [Link]

  • University of California, Irvine. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • Koos, M. R. M., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Varian, Inc. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

  • Boatright, M. H., et al. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. PMC. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]

  • Woerpel, K. A., et al. (2026, January 21). Hyperconjugation Controls One-Bond Carbon–Tin Coupling Constants in Anomeric Tin Compounds: A Theoretical Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • Graham, K. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • O'Brien, P., et al. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]

  • O'Brien, P., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • O'Brien, P., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

  • Eliel, E. L. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Retrieved from [Link]

  • Gil, R. R., et al. (2020). Reference-free NOE NMR analysis. ResearchGate. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Pandiarajan, K., et al. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Retrieved from [Link]

  • O'Brien, P., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]

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Navigating Stereoisomerism: A Comparative Guide to the Biological Activity of Cis and Trans Hydroxymethyl Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function. This principle is vividly illustrated in the study of piperidine derivatives, a cornerstone scaffold in modern medicinal chemistry.[1][2] This guide provides a deep, comparative analysis of the biological activities of cis and trans isomers of hydroxymethyl piperidinols. We will dissect how this subtle geometric variation leads to profound differences in pharmacological profiles, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. Our focus is to move beyond mere observation and explain the causality behind these stereochemical distinctions.

PART 1: The Structural Imperative: Defining Cis and Trans Isomers

The piperidine ring, a saturated six-membered heterocycle, is conformationally flexible. When substituted at two different positions, such as with a hydroxymethyl group and another functional group (R), the substituents can adopt distinct spatial orientations relative to the plane of the ring.

  • Cis Isomer: The substituents are located on the same side of the ring's plane. In a chair conformation, this typically results in one axial and one equatorial substituent.

  • Trans Isomer: The substituents are located on opposite sides of the ring's plane. This arrangement allows for a more stable diaxial or, more commonly, a diequatorial conformation.

This geometric disparity is the foundation for the differential interactions with highly specific and chiral biological targets like receptors and enzymes.

Caption: General structures of cis and trans hydroxymethyl piperidinol isomers.

PART 2: Comparative Pharmacology - Where Geometry Dictates Function

The biological activity of stereoisomers can diverge in both potency (how much of the drug is needed) and efficacy (the drug's maximal effect). This stereoselectivity is particularly pronounced in compounds targeting the central nervous system, such as those interacting with muscarinic, opioid, and dopamine receptors.

Case Study: Opioid Receptor Agonists

The 4-anilidopiperidine class, which includes fentanyl and its analogues, provides a compelling example of stereoselectivity. Studies on 3-alkylfentanyl analogues have demonstrated that the cis isomers are often significantly more potent analgesics than their trans counterparts.[3][4] For instance, (±)-cis-3-methyl fentanyl is approximately eight times more potent than fentanyl, whereas the corresponding trans isomer is less active.[3]

Case Study: Muscarinic Receptor Antagonists

Muscarinic receptors, crucial for regulating various physiological functions, are highly sensitive to the stereochemistry of their ligands.[5][6] For many piperidine-based antagonists, a high degree of stereoselectivity is observed, where one isomer binds with an affinity that can be orders of magnitude greater than the other.[5] This difference is critical for developing receptor subtype-selective drugs to minimize side effects.

Case Study: Dopamine Receptor Ligands

In contrast to the fentanyl example, studies on rigid benzo[a]phenanthridine analogues, which contain a piperidine-like core, have shown that compounds with a trans ring fusion exhibit higher affinity for D1 dopamine receptors compared to their cis counterparts.[7] This highlights an essential principle: the favored stereoisomer is entirely dependent on the specific topology of the target receptor's binding site.

Table 1: Comparative Biological Data of Cis vs. Trans Piperidine Isomers

Compound ClassTarget ReceptorIsomerRelative Potency / AffinitySupporting Evidence
3-Alkylfentanyl Analogues µ-OpioidCisSignificantly more potentHigher analgesic activity in tail-immersion tests.[3][4]
µ-OpioidTransLess potent or inactiveLower analgesic activity compared to both fentanyl and the cis isomer.[3]
Trihexyphenidyl Analogues Muscarinic M1(R)-enantiomerUp to 1700-fold higher affinityRadioligand binding assays show high stereoselectivity.[5]
Muscarinic M1(S)-enantiomerLower affinityDemonstrates the stringent stereochemical demands of the M1 receptor.[5]
Benzo[a]phenanthridines Dopamine D1TransHigher affinityLower IC50 values in competitive binding assays.
Dopamine D1CisLower affinityHigher IC50 values, indicating a poorer fit in the D1 binding pocket.

This table synthesizes representative findings from the literature to illustrate the concept of stereoselectivity.

PART 3: Mechanistic Rationale - The "Lock and Key" in Three Dimensions

The observed differences in activity are a direct consequence of how each isomer fits into its biological target. The "three-point attachment" model provides a rational framework for this phenomenon. For optimal binding, a ligand must present its key interacting groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties, charged centers) in a precise spatial orientation to complement the corresponding residues in the receptor's binding pocket.

Due to its fixed geometry, one isomer may achieve this optimal three-point interaction, leading to high-affinity binding and a potent biological response. The other isomer, with its different spatial arrangement, may only achieve a suboptimal two-point interaction or may introduce a steric clash, resulting in significantly weaker binding and lower activity.

G cluster_cis Optimal Fit (e.g., Cis Isomer) cluster_trans Suboptimal Fit (e.g., Trans Isomer) receptor_cis Receptor Binding Site hb_cis H-Bond receptor_cis->hb_cis hp_cis Hydrophobic receptor_cis->hp_cis ion_cis Ionic receptor_cis->ion_cis ligand_cis Cis Isomer ligand_cis->receptor_cis High Affinity receptor_trans Receptor Binding Site hb_trans H-Bond receptor_trans->hb_trans clash Steric Clash receptor_trans->clash ligand_trans Trans Isomer ligand_trans->receptor_trans Low Affinity G start Synthesize & Purify Cis & Trans Isomers binding Step 1: Radioligand Binding Assay (Determine Affinity - Ki) start->binding Test affinity functional Step 2: Functional Assay (Determine Efficacy - EC50/IC50) binding->functional Test function data Step 3: Comparative Data Analysis (Potency & Selectivity Profile) functional->data conclusion Conclusion: Define Structure-Activity Relationship (SAR) data->conclusion

Caption: A validated workflow for the pharmacological characterization of isomers.

Detailed Protocol: Radioligand Binding Assay (Affinity Determination)

This protocol is foundational for quantifying how tightly a ligand binds to its target receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the cis and trans isomers, providing a direct measure of binding affinity.

Methodology:

  • Source Material: Utilize cell membrane preparations or purified receptors known to express the target of interest (e.g., membranes from CHO cells transfected with the µ-opioid receptor).

  • Competitive Binding Setup: In a multi-well plate, incubate the membranes with a constant, known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptors).

  • Isomer Titration: To parallel wells, add increasing concentrations of the unlabeled "competitor" ligand—either the purified cis or trans isomer. A control group with no competitor is used to determine maximum binding.

  • Incubation & Equilibration: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C). The choice of time and temperature is critical and must be optimized to ensure equilibrium is reached without receptor degradation.

  • Separation of Bound/Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes (and thus the bound radioligand), while the unbound ligand passes through. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the log concentration of the unlabeled isomer. This will generate a sigmoidal competition curve. Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of the radioligand's specific binding).

  • Kᵢ Calculation: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation . This corrects for the concentration and affinity of the radioligand used in the assay, providing a true measure of the isomer's affinity.

Conclusion

The comparison between cis and trans isomers of hydroxymethyl piperidinols is a powerful demonstration of a core principle in medicinal chemistry: structure dictates function. The evidence clearly shows that stereochemical differences can lead to dramatic variations in receptor affinity and pharmacological potency. For drug development professionals, this underscores the absolute necessity of stereoselective synthesis to produce single, pure isomers for evaluation. [2]A failure to separate and test isomers individually can mask the activity of a potent compound or introduce misleading data from a less active or off-target isomer. Future work will continue to leverage these subtle structural nuances, using computational modeling and advanced synthetic strategies to design next-generation therapeutics with unparalleled precision and efficacy.

References

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. [Link]

  • Ringdahl, B. (1991). Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes. European Journal of Pharmacology, 209(3), 233-7. [Link]

  • Kasparkova, J., et al. (2003). DNA binding mode of the cis and trans geometries of new antitumor nonclassical platinum complexes containing piperidine, piperazine, or 4-picoline ligand in cell-free media. Relations to their activity in cancer cell lines. Biochemistry, 42(20), 6321-32. [Link]

  • Ghattas, M. A., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. International Journal of Medicinal Chemistry. [Link]

  • Ivanović, M. D., et al. (2014). The synthesis and preliminary pharmacological evaluation of racemic cis and trans 3-alkylfentanyl analogues. Journal of the Serbian Chemical Society, 79(10), 1231-1244. [Link]

  • Nichols, D. E., et al. (1994). Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 37(25), 4346-51. [Link]

  • Kostić-Rajačić, S., et al. (2020). Synthesis and pharmacological evaluation of novel cis and trans 3-substituted anilidopiperidines. Medicinal Chemistry Research, 29, 1435-1448. [Link]

  • Abdou, A. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6496. [Link]

  • Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-50. [Link]

  • Birdsall, N. J. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 144-185. [Link]

  • O'Brien, J. A., et al. (2016). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry, 14(33), 7847-60. [Link]

  • Ohno, Y., et al. (2000). Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129. Tetrahedron, 56(43), 8565-8571. [Link]

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The Strategic Advantage of cis-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride in Scaffolding for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of drug discovery, the piperidine scaffold remains a cornerstone, present in a multitude of approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block. However, not all piperidine derivatives are created equal. The strategic selection of a specific building block, with its unique stereochemistry and functional group display, can profoundly influence the synthetic route and the ultimate biological activity of the target molecule. This guide provides an in-depth comparison of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride with other commonly employed piperidine building blocks, offering experimental insights to inform your selection process.

The Unique Architecture of cis-4-(Hydroxymethyl)piperidin-3-ol

This compound presents a distinct 1,3-amino alcohol motif with a cis relationship between the hydroxyl and hydroxymethyl groups. This specific arrangement imparts several key features that distinguish it from other piperidine building blocks.

Key Structural Features and Their Implications:

  • Defined Stereochemistry: The cis configuration locks the substituents into a specific spatial orientation, reducing the conformational complexity of the final molecule. This pre-organization can be crucial for achieving high-affinity binding to biological targets.

  • Intramolecular Hydrogen Bonding Potential: The proximity of the hydroxyl and hydroxymethyl groups in the cis isomer allows for the formation of intramolecular hydrogen bonds.[3][4] This can stabilize a particular chair conformation of the piperidine ring, further rigidifying the scaffold and potentially enhancing membrane permeability by masking polar groups.[5]

  • Dual Functionality: The presence of both a primary and a secondary alcohol, in addition to the secondary amine, offers multiple points for diverse functionalization, allowing for the exploration of a wider chemical space.

Comparative Analysis with Alternative Piperidine Building Blocks

To understand the practical advantages of this compound, we will compare it to several alternative piperidine building blocks in common synthetic transformations.

Building BlockKey Differentiating FeaturesExpected Performance in N-AlkylationExpected Performance in O-Acylation/Etherification
cis-4-(Hydroxymethyl)piperidin-3-ol HCl Pre-organized cis-1,3-diol motif; potential for intramolecular H-bonding.High reactivity of the secondary amine. The hydrochloride salt requires neutralization prior to reaction.Differential reactivity between primary and secondary alcohols allows for selective functionalization.
trans-4-(Hydroxymethyl)piperidin-3-ol trans arrangement of hydroxyl and hydroxymethyl groups.Similar reactivity of the secondary amine to the cis isomer.Less potential for intramolecular interactions to influence selectivity between the two hydroxyl groups.
4-Hydroxypiperidine Simple, commercially available building block with a single hydroxyl group.High reactivity of the secondary amine.Straightforward reaction at the single hydroxyl group.
Piperidine-4-methanol Contains a primary alcohol, offering different reactivity compared to a secondary alcohol.High reactivity of the secondary amine.Selective reaction at the primary alcohol is readily achievable.
3-Hydroxypiperidine Positional isomer with the hydroxyl group at the 3-position.High reactivity of the secondary amine.Reactivity of the secondary alcohol is influenced by its position on the ring.

Experimental Section: Representative Protocols and Expected Outcomes

The following protocols are provided as representative examples of how this compound can be utilized in common synthetic transformations. These are based on established methodologies for similar piperidine derivatives.

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of cis-4-(Hydroxymethyl)piperidin-3-ol using benzaldehyde as a representative aldehyde.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 cis-4-(Hydroxymethyl)piperidin-3-ol Plus1 + Reactant1->Plus1 Reactant2 Benzaldehyde Reagents 1. Triethylamine, Methanol 2. Sodium triacetoxyborohydride 3. Room Temperature, 12h Reactant2->Reagents Plus1->Reactant2 Product N-Benzyl-cis-4-(hydroxymethyl)piperidin-3-ol Reagents->Product Reactant1_struct Reactant2_struct Product_struct

A representative N-alkylation reaction.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Triethylamine (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of this compound in anhydrous methanol, add triethylamine and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Add benzaldehyde to the mixture and stir for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Discussion of Expected Outcomes:

The secondary amine of the piperidine is expected to be highly nucleophilic, leading to an efficient reaction. The cis-diol motif is not expected to interfere with the N-alkylation. In comparison to building blocks without the diol functionality, purification might require more polar solvent systems due to the increased polarity of the product. The stereochemical integrity of the cis relationship is expected to be maintained throughout the reaction.

Protocol 2: Selective O-Acylation of the Primary Alcohol

This protocol demonstrates the selective acylation of the primary hydroxyl group, a key advantage of having two distinct alcohol functionalities.

Reaction Scheme:

O_Acylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 N-Boc-cis-4-(hydroxymethyl)piperidin-3-ol Plus1 + Reactant1->Plus1 Reactant2 Acetic Anhydride Reagents Pyridine, DCM 0 °C to Room Temperature, 4h Reactant2->Reagents Plus1->Reactant2 Product N-Boc-cis-4-(acetoxymethyl)piperidin-3-ol Reagents->Product

Selective O-acylation of the primary alcohol.

Materials:

  • N-Boc-cis-4-(hydroxymethyl)piperidin-3-ol (1.0 eq) (prepared from the hydrochloride salt)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-cis-4-(hydroxymethyl)piperidin-3-ol in anhydrous DCM and cool to 0 °C.

  • Add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Discussion of Expected Outcomes:

The primary alcohol is sterically more accessible and electronically more reactive than the secondary alcohol, allowing for high selectivity in the acylation reaction under controlled conditions. The cis relationship of the hydroxyl groups may further influence this selectivity through intramolecular hydrogen bonding, which can decrease the nucleophilicity of the secondary alcohol. This selective functionalization is a significant advantage over building blocks with a single hydroxyl group or two equivalent hydroxyl groups.

The Impact of cis-Stereochemistry on Biological Activity

The defined spatial arrangement of substituents in molecules derived from this compound can have a profound impact on their biological activity. Several studies have shown that the stereochemistry of substituted piperidines is critical for their interaction with protein targets. For example, in a series of fentanyl analogs, the cis-isomer was found to be the most potent.[3] The rigidified conformation imposed by the cis-substituents can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity.

The 1,3-amino alcohol motif itself is a key pharmacophore in numerous bioactive molecules, including natural products and synthetic drugs.[3] This structural element is known to participate in key hydrogen bonding interactions within receptor binding pockets.[6]

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its unique combination of a pre-organized cis-1,3-diol motif, potential for intramolecular hydrogen bonding, and multiple points for selective functionalization offers distinct advantages over simpler piperidine derivatives. By providing a rigid and well-defined scaffold, it enables the precise positioning of pharmacophoric groups, which can lead to enhanced biological activity and selectivity. The experimental protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions in the strategic design and synthesis of next-generation therapeutics.

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In vitro and in vivo evaluation of "cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride" derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Piperidinol Derivatives

This guide provides a comprehensive framework for the preclinical evaluation of novel derivatives of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride. Given the nascent stage of research on derivatives of this specific scaffold, this document establishes a comparative methodology by examining a representative series of analogues. The principles, protocols, and structure-activity relationship (SAR) analyses detailed herein are extrapolated from established best practices in medicinal chemistry for the broader class of piperidine-based therapeutic agents.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for advancing novel chemical entities from initial synthesis to preclinical proof-of-concept.

The piperidine ring is a cornerstone of modern pharmacology, present in numerous approved drugs and clinical candidates.[1][3][4][5] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional scaffold that can be readily functionalized to optimize ligand-target interactions, improve pharmacokinetic properties, and mitigate off-target effects. The parent compound, cis-4-(Hydroxymethyl)piperidin-3-ol, presents multiple avenues for chemical modification, including the secondary amine, the primary alcohol, and the secondary alcohol, making it an attractive starting point for library synthesis.

For the purpose of this illustrative guide, we will consider a hypothetical series of derivatives (Table 1) designed to explore the chemical space around the parent scaffold. These modifications are representative of common strategies employed in lead optimization campaigns.

Table 1: Hypothetical Series of cis-4-(Hydroxymethyl)piperidin-3-ol Derivatives for Comparative Evaluation

Compound IDR1 (at N-1)R2 (at C-4 hydroxymethyl)R3 (at C-3 hydroxyl)Rationale for Modification
Parent-Cmpd H-CH₂OH-OHParent Scaffold
Deriv-A -CH₃-CH₂OH-OHN-methylation to assess impact on potency and CNS penetration.[6]
Deriv-B -Bn-CH₂OH-OHN-benzylation to introduce a bulky, lipophilic group.
Deriv-C H-CH₂O-Ph-OHO-phenylation of the primary alcohol to probe a potential hydrophobic pocket.
Deriv-D H-CH₂OH-O-MeO-methylation of the secondary alcohol to block a potential hydrogen bond donor.
Deriv-E -Bn-CH₂O-Ph-OHCombination of modifications to explore synergistic effects.

Part 1: In Vitro Comparative Evaluation

The initial phase of characterization involves a battery of in vitro assays to determine the potency, selectivity, and mechanism of action of each derivative. The choice of assays is target-dependent; for this guide, we will assume a hypothetical target of a protein kinase, a common target class for piperidine-containing inhibitors.

Primary Target Engagement & Potency

The first critical question is whether the synthesized derivatives retain or exceed the binding affinity and inhibitory potency of the parent compound for the primary biological target.

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay, a robust method for quantifying ligand-target binding.

  • Reagent Preparation :

    • Prepare a 2X solution of the target kinase in kinase buffer.

    • Prepare a 2X solution of a europium-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-His).

    • Prepare a 4X solution of a fluorescently labeled kinase tracer (Alexa Fluor™ 647-labeled).

    • Prepare a 4X serial dilution of each test compound (Parent-Cmpd, Deriv-A to -E) in DMSO, followed by a 1:50 dilution in kinase buffer.

  • Assay Procedure :

    • To a 384-well microplate, add 5 µL of the 4X compound dilution.

    • Add 5 µL of the 4X tracer solution.

    • Add 10 µL of the 2X kinase/antibody mixture to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis :

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Causality Behind Experimental Choices : The TR-FRET format is chosen for its high sensitivity, low background, and homogeneous nature (no wash steps), which minimizes variability. The use of a binding assay over an enzymatic activity assay at this stage can identify compounds that bind to the kinase but may not be competitive with ATP, providing broader mechanistic insight.

Workflow for In Vitro Potency Determination

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare 4X Compound Serial Dilutions A1 Dispense Compounds to 384-well Plate P1->A1 P2 Prepare 4X Fluorescent Tracer A2 Add Tracer P2->A2 P3 Prepare 2X Kinase/Antibody Mix A3 Add Kinase/Antibody Mix P3->A3 A1->A2 A2->A3 A4 Incubate for 60 min A3->A4 R1 Read Plate (TR-FRET) A4->R1 R2 Calculate Emission Ratio R1->R2 R3 Plot Dose-Response Curve R2->R3 R4 Calculate IC50 Values R3->R4

Caption: Workflow for determining compound potency using a TR-FRET binding assay.

Table 2: Comparative In Vitro Potency and Cellular Activity

Compound IDTarget Kinase IC₅₀ (nM)Cell Viability EC₅₀ (µM) in MCF-7 Cells[7]
Parent-Cmpd 420> 50
Deriv-A 25022.5
Deriv-B 858.1
Deriv-C 39045.2
Deriv-D > 1000> 50
Deriv-E 15 1.2
Cellular Activity and Cytotoxicity

Potent target engagement must translate to a functional effect in a cellular context. A cell viability assay is a crucial secondary screen to confirm that the compounds can cross the cell membrane and engage the target in a complex biological system.[8]

Experimental Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

  • Cell Seeding : Seed MCF-7 breast cancer cells into a 96-well, white-walled plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat cells with a serial dilution of each test compound (typically from 100 µM to 1 nM) for 72 hours.

  • Lysis and Signal Generation : Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent equal to the volume of media in each well.

  • Incubation : Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Record luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to vehicle-treated controls and plot against compound concentration to determine the EC₅₀ value.

Part 2: In Vivo Comparative Evaluation

Promising candidates from in vitro screening (e.g., Deriv-E and Deriv-B ) are advanced to in vivo studies to assess their pharmacokinetic (PK) properties and efficacy in a disease-relevant animal model.

Pharmacokinetic (PK) Profiling

A successful drug must achieve and maintain therapeutic concentrations at the target site without causing undue toxicity. A preliminary PK study in rodents is essential.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing : Administer the test compound (e.g., Deriv-E) to a cohort of male C57BL/6 mice via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes.

  • Blood Sampling : Collect blood samples (approx. 20 µL) via tail vein puncture at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation : Centrifuge blood samples to separate plasma.

  • Bioanalysis : Extract the compound from plasma and quantify its concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • PK Parameter Calculation : Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).[9]

Workflow for In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis & PK Calculation D1 Administer Compound to Mice (IV & PO) S1 Collect Blood Samples at Time Points D1->S1 S2 Process to Isolate Plasma S1->S2 A1 Quantify Compound by LC-MS/MS S2->A1 A2 Plot Concentration vs. Time A1->A2 A3 Calculate PK Parameters (t1/2, CL, %F) A2->A3

Caption: High-level workflow for conducting a preliminary pharmacokinetic study in mice.

Table 3: Comparative Pharmacokinetic Parameters in Mice

Compound IDDosing Routet₁/₂ (h)CL (mL/min/kg)Cmax (ng/mL)Oral Bioavailability (%F)
Deriv-B PO (10 mg/kg)1.845.215015%
Deriv-E PO (10 mg/kg)4.5 15.7 580 42%
In Vivo Efficacy Evaluation

The ultimate test of a preclinical candidate is its ability to produce a desired therapeutic effect in an animal model of disease. Building on our hypothetical kinase target, we will use a human tumor xenograft model.

Experimental Protocol: MCF-7 Xenograft Efficacy Study

  • Tumor Implantation : Implant MCF-7 cells subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth : Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization and Dosing : Randomize mice into treatment groups (e.g., Vehicle, Deriv-E at 20 mg/kg, Standard-of-Care). Administer treatment daily via oral gavage.

  • Monitoring : Monitor tumor volume (using calipers), body weight, and clinical signs of toxicity twice weekly.

  • Endpoint : Continue the study for 21 days or until tumors in the vehicle group reach a predetermined maximum size.

  • Data Analysis : Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Part 3: Structure-Activity Relationship (SAR) Analysis

The comparative data from our hypothetical study allows for the formulation of an initial SAR.[2][10][11][12]

  • N-1 Substitution is Favorable : Both N-methylation (Deriv-A ) and N-benzylation (Deriv-B ) improved potency over the parent compound. The larger, more lipophilic benzyl group (Deriv-B ) provided a significant boost in both target and cellular activity, suggesting a hydrophobic pocket near the nitrogen.

  • C-3 Hydroxyl is Critical : O-methylation of the C-3 hydroxyl (Deriv-D ) completely abolished activity. This indicates that the hydroxyl group is likely a key hydrogen bond donor, interacting with a critical residue in the kinase active site.[13]

  • C-4 Hydroxymethyl Modification is Tolerated but Context-Dependent : Modifying the primary alcohol to a phenyl ether (Deriv-C ) slightly decreased potency, suggesting this position is less critical for binding.

  • Synergistic Effects : The combination of N-benzylation and O-phenylation at the C-4 hydroxymethyl position (Deriv-E ) resulted in a dramatic increase in potency. This suggests that the two modifications work in concert, perhaps by orienting the core scaffold optimally within the binding site while the phenyl ether engages a secondary hydrophobic region.

  • PK/PD Correlation : The superior PK profile of Deriv-E (longer half-life, better bioavailability) compared to Deriv-B likely contributes to its enhanced in vivo efficacy, underscoring the importance of optimizing both potency and drug-like properties.

Conclusion and Future Directions

This guide outlines a systematic approach to the in vitro and in vivo evaluation of novel this compound derivatives. Through our illustrative example, Deriv-E emerged as a promising lead candidate due to its potent in vitro activity, favorable pharmacokinetic profile, and subsequent in vivo efficacy.

The SAR analysis provides clear direction for the next phase of optimization. Future efforts should focus on:

  • Maintaining the C-3 Hydroxyl : This feature should be considered essential for activity.

  • Exploring N-1 Substitutions : Further exploration of aryl and heteroaryl groups at the N-1 position is warranted to further probe the identified hydrophobic pocket.

  • Fine-Tuning C-4 Substitutions : While the phenyl ether was beneficial in Deriv-E , smaller or more polar groups could be explored to optimize solubility and other ADME properties.

By integrating iterative chemical synthesis with this systematic biological evaluation cascade, research teams can efficiently navigate the complexities of drug discovery and identify promising clinical candidates derived from the versatile piperidinol scaffold.

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  • Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.